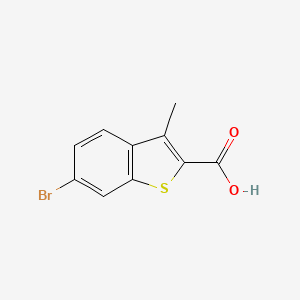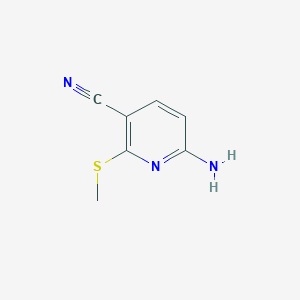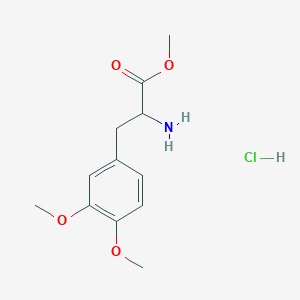
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid (6-Br-3-Me-1-BT-2-COOH) is an organic compound with a variety of applications in scientific research. It is a brominated carboxylic acid with a benzothiophene group, and is a valuable starting material for the synthesis of a range of compounds. It has been used in a range of fields, including organic synthesis, medicinal chemistry, and materials science. It has also been used in the preparation of a range of pharmaceuticals and other compounds.
Scientific Research Applications
6-Br-3-Me-1-BT-2-COOH has been used in a range of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It has also been used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it has been used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Br-3-Me-1-BT-2-COOH is not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-3-Me-1-BT-2-COOH are not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Advantages and Limitations for Lab Experiments
The advantages of 6-Br-3-Me-1-BT-2-COOH for laboratory experiments include its availability, low cost, and ease of use. It is also relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water, and its tendency to form polymers. Additionally, it can be difficult to control the reactions involving 6-Br-3-Me-1-BT-2-COOH, and the resulting products can be difficult to purify.
Future Directions
The potential future directions for 6-Br-3-Me-1-BT-2-COOH include its use in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It could also be used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it could be used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems. Furthermore, it could be used in the development of more efficient and cost-effective synthetic methods. Finally, it could be used in the development of new and improved materials for a range of applications.
Synthesis Methods
The synthesis of 6-Br-3-Me-1-BT-2-COOH is typically achieved via a multi-step process. The first step involves the reaction of 1-bromo-3-methyl-benzothiophene (1-Br-3-Me-BT) with 2-chloroacetic acid (2-Cl-COOH). This reaction yields a 2-chloro-3-methyl-1-benzothiophene-2-carboxylic acid (2-Cl-3-Me-1-BT-2-COOH), which can be further reacted with bromine to yield 6-Br-3-Me-1-BT-2-COOH.
properties
IUPAC Name |
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDGTORUIHIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)





![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)

![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
